molecular formula C12H16FNO B1459601 5-Cyclohexylmethoxy-2-fluoropyridine CAS No. 1551963-53-1

5-Cyclohexylmethoxy-2-fluoropyridine

Cat. No. B1459601
CAS RN: 1551963-53-1
M. Wt: 209.26 g/mol
InChI Key: KNMLQFKVCBOWOU-UHFFFAOYSA-N
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Description

5-Cyclohexylmethoxy-2-fluoropyridine (5-CHMP) is a novel compound with potential applications in the field of medicinal chemistry. It is a pyridine derivative with a methoxy group and a fluorine atom at the 2-position. This compound has been studied for its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 5-Cyclohexylmethoxy-2-fluoropyridine is not fully understood. However, it is believed that the methoxy group and the fluorine atom at the 2-position of the pyridine ring interact with the active sites of enzymes, resulting in the inhibition of their activity. This inhibition can be used to target specific enzymes and pathways, which could be beneficial in the development of new drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Cyclohexylmethoxy-2-fluoropyridine are not well understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of prostaglandins. Inhibition of this enzyme could lead to anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

The main advantage of 5-Cyclohexylmethoxy-2-fluoropyridine for lab experiments is its high yields in the synthesis process. It is also relatively easy to synthesize, which makes it a useful tool for medicinal chemists. However, there are some limitations to its use in lab experiments. It is not very soluble in water, which limits its use in aqueous solutions. In addition, it is not very stable in the presence of light and heat, which can affect the results of experiments.

Future Directions

There are several potential future directions for 5-Cyclohexylmethoxy-2-fluoropyridine. It could be used in the development of new drugs, such as anti-cancer agents, anti-inflammatory agents, and analgesics. It could also be used in the synthesis of other compounds, such as peptides, polymers, and heterocycles. In addition, further research could be conducted to better understand the biochemical and physiological effects of 5-Cyclohexylmethoxy-2-fluoropyridine, as well as to improve its solubility and stability for use in lab experiments.

Scientific Research Applications

5-Cyclohexylmethoxy-2-fluoropyridine has potential applications in the field of medicinal chemistry. It has been used in the synthesis of several drugs, including anti-cancer agents, anti-inflammatory agents, and analgesics. It has also been used in the synthesis of various other compounds, such as peptides, polymers, and heterocycles.

properties

IUPAC Name

5-(cyclohexylmethoxy)-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMLQFKVCBOWOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=CN=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclohexylmethoxy-2-fluoropyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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